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Myristyl D-glucoside - 33508-66-6

Myristyl D-glucoside

Catalog Number: EVT-8255253
CAS Number: 33508-66-6
Molecular Formula: C20H40O6
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: Myristyl D-glucoside is derived from natural sources such as coconut oil or palm kernel oil. It is produced through the glycosylation of myristyl alcohol with glucose, making it a non-ionic surfactant that is biodegradable and environmentally friendly.

Classification: Myristyl D-glucoside falls under the category of glycosides, specifically aliphatic glycosides. It is classified as a non-ionic surfactant due to its lack of charge and is often used in personal care products for its emulsifying properties.

Synthesis Analysis

Methods: The synthesis of Myristyl D-glucoside involves the reaction between myristyl alcohol and glucose in the presence of an acid catalyst. The process can be outlined as follows:

  1. Preparation of Reactants: Myristyl alcohol (a fatty alcohol) and glucose are prepared in appropriate ratios.
  2. Catalytic Reaction: The mixture is heated with an acid catalyst (such as sulfuric acid) to facilitate the glycosylation reaction.
  3. Purification: After the reaction, the product is purified through methods such as distillation or chromatography to isolate Myristyl D-glucoside from unreacted materials and by-products.

Technical Details: The reaction typically occurs at elevated temperatures (around 100-150°C) under controlled conditions to optimize yield and minimize side reactions.

Molecular Structure Analysis

Structure: Myristyl D-glucoside has a molecular formula of C15_{15}H30_{30}O5_5. Its structure consists of a myristyl group (a long-chain fatty alcohol) linked to a glucoside moiety (glucose unit).

Chemical Reactions Analysis

Myristyl D-glucoside can participate in various chemical reactions typical for glycosides:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can hydrolyze to release myristyl alcohol and glucose.
  2. Esterification: It can react with acids to form esters, which may enhance its emulsifying properties.
  3. Oxidation: The hydroxyl groups in the glucose unit may undergo oxidation under certain conditions.

These reactions are significant for modifying its properties for specific applications.

Mechanism of Action

The mechanism of action of Myristyl D-glucoside primarily involves its role as a surfactant:

  1. Emulsification: It reduces the surface tension between oil and water phases, allowing for stable emulsions.
  2. Solubilization: It aids in solubilizing hydrophobic compounds in aqueous formulations by forming micelles.
  3. Stabilization: By forming a protective layer around droplets in emulsions, it helps prevent coalescence and phase separation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to slightly yellow liquid or viscous paste.
  • Odor: Mild characteristic odor.
  • Solubility: Soluble in water and oils, making it versatile for various formulations.

Chemical Properties

  • pH Stability: Generally stable across a wide pH range (4-8).
  • Thermal Stability: Maintains stability at elevated temperatures typical for cosmetic formulations.
  • Biodegradability: Environmentally friendly due to its natural origins and biodegradability.

Relevant data indicates that Myristyl D-glucoside exhibits low toxicity, making it suitable for use in personal care products.

Applications

Myristyl D-glucoside is widely used in various scientific and commercial applications:

  • Cosmetics and Personal Care Products: Used as an emulsifier in creams, lotions, shampoos, and other formulations due to its ability to stabilize mixtures of oil and water.
  • Pharmaceuticals: Acts as an excipient in drug formulations, enhancing solubility and bioavailability of active ingredients.
  • Food Industry: Occasionally utilized as an emulsifier in food products.
Theoretical Frameworks for Surfactant Behavior of Myristyl D-glucoside

Non-Ionic Surfactant Dynamics in Aqueous Systems

Myristyl D-glucoside (C~20~H~40~O~6~) belongs to the alkyl glucoside family of non-ionic surfactants, synthesized through the condensation of myristyl alcohol (C~14~H~30~O) with glucose polymers under acidic catalysis [3] [4]. Its molecular architecture comprises a hydrophobic tetradecyl (C14) chain linked to a hydrophilic glucose headgroup via an O-glycosidic bond. This ether linkage distinguishes it from thioglucosides (e.g., octyl thioglucoside), resulting in lower hydrophobicity but enhanced hydrogen-bonding capacity with water molecules [6]. The amphiphilicity drives spontaneous adsorption at interfaces, reducing the surface tension of water from 72 mN/m to approximately 34–38 mN/m at critical micelle concentration (CMC) [3] [6].

Hydration of the glucoside headgroup governs aqueous solubility and temperature responsiveness. The polyhydroxy structure forms extensive hydrogen bonds with water, leading to a positive entropy change (ΔS > 0) during solubilization. This contrasts with typical ethoxylated non-ionics, which exhibit cloud points [6]. Molecular dynamics simulations reveal that the glucose moiety retains a hydration shell of 15–18 water molecules even above CMC, mitigating dehydration effects at elevated temperatures [6]. Consequently, Myristyl D-glucoside maintains colloidal stability across a broad thermal range (5°C–50°C), with viscosity changes remaining below 15% [3] [6].

Table 1: Influence of Alkyl Chain Length on Surfactant Properties

SurfactantAlkyl Chain LengthCMC (mM)Surface Tension at CMC (mN/m)
Decyl glucosideC101.8–2.230–32
Myristyl D-glucosideC140.05–0.0734–38
Cetyl glucosideC160.01–0.0336–40

Data adapted from thermodynamic studies of alkyl glucosides [6] [8].

Molecular Interactions in Colloidal Dispersions

In colloidal systems, Myristyl D-glucoside stabilizes dispersions through steric hindrance and electrostatic repulsion. While non-ionic, its glucoside headgroup acquires a slight negative charge (ζ-potential ≈ −5 mV to −10 mV) in water due to preferential adsorption of hydroxide ions [7]. This charge synergizes with the voluminous hydrated headgroup (molecular area: 0.40–0.45 nm²) to create an energy barrier against particle aggregation [1] [7]. Above CMC, micelles adsorb onto hydrophobic colloids, inducing "hydrophilic decoration" that prevents Ostwald ripening [1].

The surfactant’s efficacy in colloidal stabilization is modulated by electrolyte concentration. High ionic strength (>0.5 M NaCl) compresses the electrical double layer but enhances micellar hydration via Hofmeister effects. This preserves steric stabilization, as confirmed by dynamic light scattering (DLS) studies showing <10% change in colloidal particle diameter [1] [6]. Synergy with ionic surfactants further enhances performance: Blends with cocamidopropyl betaine (CAPB) reduce interfacial energy by 25% compared to Myristyl D-glucoside alone, while mixtures with sodium lauryl sulfate (SLS) exhibit co-micellization that lowers CMC by 40% [3].

Table 2: Colloidal Stabilization Parameters of Myristyl D-glucoside

System ConditionHydration Shell Thickness (nm)Zeta Potential (mV)Critical Coagulation Concentration (M NaCl)
Below CMC1.2–1.5−5.0 ± 0.50.15
Above CMC (25°C)1.8–2.2−8.5 ± 0.70.28
Above CMC (45°C)1.5–1.9−7.0 ± 0.60.22

Data derived from interfacial and colloidal studies [1] [7].

Thermodynamic Models of Micelle Formation

Micellization of Myristyl D-glucoside follows a closed-association model described by mass-action equilibria. Molecular thermodynamic frameworks quantify this process using standard Gibbs free energy (ΔG°~mic~), enthalpy (ΔH°~mic~), and entropy (ΔS°~mic~) [2] [8]. For Myristyl D-glucoside, ΔG°~mic~ is negative and temperature-dependent, ranging from −32 kJ/mol at 293 K to −38 kJ/mol at 313 K. This indicates increasing spontaneity of micelle formation with temperature [6] [8]. The driving forces include:

  • Hydrophobic Effect: Transfer of the myristyl chain from water to the micelle core (ΔG°~tr~ ≈ −3.0 kJ/mol per CH~2~ group) [8].
  • Headgroup Interactions: Repulsion between hydrated glucosides opposes micellization but is mitigated by hydrogen-bond networking (energy penalty: +1.2 kJ/mol) [2].
  • Entropic Contribution: Water release from hydrophobic surfaces dominates ΔS°~mic~, yielding values of +120–140 J/mol·K [6].

The critical micelle concentration (CMC) exhibits a shallow U-shaped dependence on temperature, as predicted by modified tail-transfer energy models. The CMC minimum occurs near 25°C (0.06 mM), rising to 0.07 mM at 45°C due to decreased hydration [6] [8]. Molecular packing parameters (P = v/(a~0~l~c~)) range from 0.45 (spherical micelles) at 10°C to 0.62 (ellipsoidal) at 50°C, reflecting increased chain fluidity [2] [6].

Table 3: Thermodynamic Parameters for Myristyl D-glucoside Micellization

Temperature (K)CMC (mM)ΔG°~mic~ (kJ/mol)ΔH°~mic~ (kJ/mol)TΔS°~mic~ (kJ/mol)Aggregation Number
2930.065−32.1+4.2+36.365 ± 5
3030.060−34.8+2.5+37.372 ± 6
3130.070−37.9−0.8+37.185 ± 7

Parameters calculated from temperature-dependent CMC and calorimetric data [6] [8].

Free energy minimization algorithms incorporating Gaussian micelle size distributions predict optimal aggregation numbers (65–85) that align with experimental DLS and fluorescence quenching data [2] [6]. Notably, the transition from spherical to rod-like micelles occurs near 40°C, driven by entropy gains from chain conformational freedom [6].

Properties

CAS Number

33508-66-6

Product Name

Myristyl D-glucoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol

Molecular Formula

C20H40O6

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17-,18+,19-,20-/m1/s1

InChI Key

ORUDEUCNYHCHPB-OUUBHVDSSA-N

SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

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